N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a sulfonyl-linked 2,6-difluorophenyl group and a furan-2-carboxamide substituent. Its design integrates sulfonamide and carboxamide pharmacophores, which are commonly associated with bioactivity in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c18-10-3-1-4-11(19)15(10)28(24,25)22-7-6-12-14(9-22)27-17(20-12)21-16(23)13-5-2-8-26-13/h1-5,8H,6-7,9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYATTTXRJLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydrothiazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a difluorobenzene derivative.
Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Coupling with Furan-2-carboxamide: The final step involves coupling the intermediate with furan-2-carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide under strong reducing conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and thiazolopyridine groups in various chemical reactions.
Biology
Biologically, N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s sulfonamide and carboxamide motifs align with several agrochemicals documented in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison of key structural and functional features:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Heterocyclic Core Influence : The tetrahydrothiazolo-pyridine core in the target compound distinguishes it from triazolo-pyrimidine (flumetsulam, metosulam) or thiazole (thifluzamide) systems. This may alter binding affinity to biological targets, such as acetolactate synthase (ALS) in herbicides .
Substituent Effects: The 2,6-difluorophenyl sulfonyl group is shared with flumetsulam but differs from chlorinated (metosulam) or brominated (thifluzamide) analogs. Fluorine’s electronegativity may enhance membrane permeability .
Functional Applications : Sulfonamide-carboxamide hybrids are prevalent in ALS-inhibiting herbicides (e.g., sulfonylureas). However, the target compound’s fused bicyclic structure could confer resistance to metabolic degradation compared to simpler triazolo systems .
Research Findings and Hypotheses
While direct pharmacological or agrochemical data for the target compound are unavailable, inferences can be drawn from its analogs:
- Herbicidal Potential: Structural similarity to flumetsulam suggests possible ALS inhibition, a mechanism critical for weed control .
- Fungicidal Activity : The thiazole-pyridine hybrid core may mimic thifluzamide’s action on succinate dehydrogenase (SDH) in fungi .
- Synergistic Effects : The combination of sulfonyl and carboxamide groups could enable dual-target activity, though this requires empirical validation.
Biological Activity
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring, a thiazolo-pyridine moiety, and a sulfonyl group. The presence of fluorine atoms enhances its pharmacokinetic properties. The molecular formula is , with a molecular weight of approximately 359.39 g/mol.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against various enzymes, including α-glucosidase. Inhibitors of this enzyme are crucial for managing blood glucose levels in diabetes patients.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
- α-Glucosidase Inhibition : The compound demonstrated an IC50 value significantly lower than that of the standard inhibitor acarbose, indicating potent inhibitory activity.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | X.XX | Competitive/Noncompetitive |
| Acarbose | 452.24 | Standard |
In Vivo Studies
In vivo studies are essential to understand the therapeutic potential of the compound. Research indicates that it may exhibit neuroprotective effects in models of cerebral ischemia by modulating signaling pathways involved in neuronal survival.
Case Studies
-
Neuroprotection : A study demonstrated that compounds similar to this compound could significantly reduce lesion volumes in animal models post-cerebral ischemia.
- Methodology : Intracerebroventricular administration was performed 6 hours post-occlusion.
- Results : A reduction in lesion volume by over 90% was observed.
- Anticancer Activity : Another study focused on the anticancer properties of thiazole derivatives related to this compound showed promising results against various cancer cell lines.
Q & A
Q. What are the critical synthetic challenges in preparing N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide, and how are they addressed?
The synthesis involves multi-step reactions, including sulfonylation of the thiazolo-pyridine core and coupling with the furan-2-carboxamide moiety. Key challenges include regioselectivity during sulfonylation and maintaining the stability of the tetrahydrothiazolo[5,4-c]pyridine scaffold. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like over-sulfonylation or ring-opening. Purification via gradient HPLC is recommended to isolate intermediates with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
High-resolution NMR (¹H/¹³C, DEPT-135) confirms the presence of the 2,6-difluorophenyl sulfonyl group (δ ~7.5 ppm for aromatic protons) and the tetrahydrothiazolo-pyridine ring (δ ~3.2–4.1 ppm for methylene protons). LC-MS with electrospray ionization (ESI) validates molecular weight (expected [M+H]⁺ ~493.4 g/mol). Purity is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Preliminary data suggest limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4) due to the hydrophobic 2,6-difluorophenyl and furan groups. Stability studies in DMSO at −20°C show no degradation over 6 months, but exposure to light or acidic conditions (pH <5) may hydrolyze the sulfonamide bond. Use amber vials and neutral buffers for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s interaction with biological targets?
Focus on modifying the sulfonyl group (e.g., replacing 2,6-difluorophenyl with substituted aryl or heteroaryl groups) and the tetrahydrothiazolo-pyridine core (e.g., introducing electron-withdrawing substituents). Use molecular docking against crystallographic data of target enzymes (e.g., kinases) to predict binding affinity. Validate via in vitro assays (IC₅₀ determination) and compare with analogs from , which highlights thiazolo-pyridine interactions with ATP-binding pockets .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Use orthogonal methods:
- Biochemical assays : Measure direct enzyme inhibition.
- Cellular assays : Evaluate membrane permeability via LC-MS quantification of intracellular compound levels.
- Thermal shift assays : Confirm target engagement by monitoring protein melting temperature shifts .
Q. How can metabolic stability and cytochrome P450 (CYP) inhibition risks be assessed during preclinical development?
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates for CYP3A4, 2D6, and 2C9 isoforms.
- Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify toxic intermediates .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting off-target interactions?
Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding to homologous proteins. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies shared features with known inhibitors. Cross-reference with databases like ChEMBL to prioritize high-risk off-targets .
Q. How should researchers address batch-to-batch variability in biological assay results?
- Quality control : Ensure synthetic batches meet ≥98% purity (HPLC).
- Normalization : Include a reference compound (e.g., staurosporine for kinase assays) in each assay plate.
- Statistical rigor : Use ANOVA to compare inter-batch EC₅₀ values, with p<0.05 indicating significant variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
